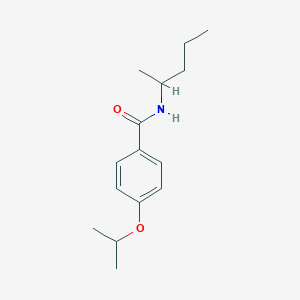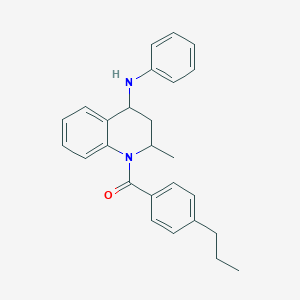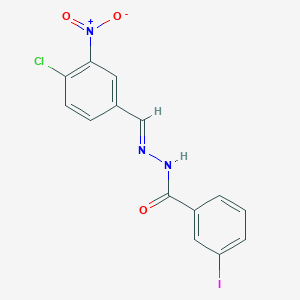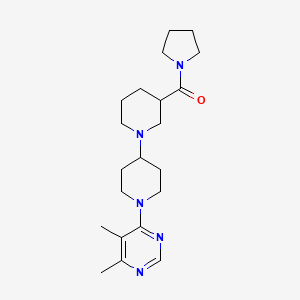
4-isopropoxy-N-(1-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-(1-methylbutyl)benzamide, also known as LMK-235, is a synthetic compound that belongs to the class of benzamide derivatives. It has been studied for its potential use as a tool compound in scientific research, specifically in the field of neuroscience. In
作用機序
4-isopropoxy-N-(1-methylbutyl)benzamide selectively inhibits the activity of the TRPM8 ion channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to cold temperatures, resulting in a decrease in calcium ion influx into the cell. This decrease in calcium ion influx can affect various physiological processes, including pain perception and thermoregulation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells by targeting the TRPM8 ion channel. In vivo studies have also shown that this compound can reduce pain perception in animal models of neuropathic pain. Additionally, this compound has been shown to affect thermoregulation, as it can prevent the sensation of cold temperatures.
実験室実験の利点と制限
The use of 4-isopropoxy-N-(1-methylbutyl)benzamide as a tool compound in scientific research has several advantages and limitations. One advantage is that this compound is a selective inhibitor of the TRPM8 ion channel, which allows for the specific study of this channel's role in various physiological processes. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe tool compound to use in laboratory experiments. However, one limitation of this compound is that it may not be effective in inhibiting TRPM8 in all cell types or tissues, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-isopropoxy-N-(1-methylbutyl)benzamide in scientific research. One direction is to further study the role of TRPM8 in cancer cell migration and metastasis, as this compound has been shown to inhibit these processes in vitro. Another direction is to investigate the potential use of this compound in the treatment of neuropathic pain, as it has been shown to reduce pain perception in animal models. Additionally, the development of more potent and selective TRPM8 inhibitors, based on the structure of this compound, could lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of 4-isopropoxy-N-(1-methylbutyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with isopropylamine, followed by the reduction of the nitro group with tin (II) chloride and hydrochloric acid. The resulting amine is then reacted with 1-methylbutylamine to yield the final product, this compound. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-isopropoxy-N-(1-methylbutyl)benzamide has been studied for its potential use as a tool compound in scientific research, specifically in the field of neuroscience. It has been shown to selectively inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold temperatures. This inhibition can be used to study the role of TRPM8 in various physiological processes, such as pain perception, thermoregulation, and cancer cell migration.
特性
IUPAC Name |
N-pentan-2-yl-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-6-12(4)16-15(17)13-7-9-14(10-8-13)18-11(2)3/h7-12H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCKAPAXFRRXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)

![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)


![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5367168.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)
![4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5367175.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367184.png)
![3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5367189.png)

